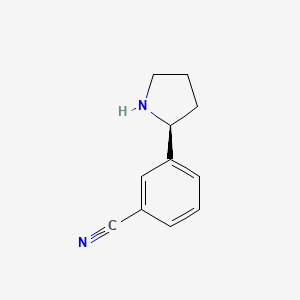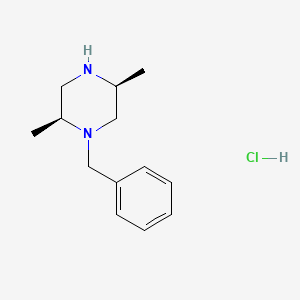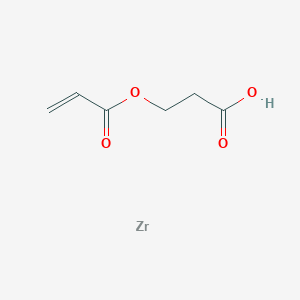
3-(Prop-2-enoyloxy)propanoic acid zirconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Prop-2-enoyloxy)propanoic acid zirconium is a chemical compound that combines the properties of an organic acid with those of zirconium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-enoyloxy)propanoic acid zirconium typically involves the esterification of 3-(Prop-2-enoyloxy)propanoic acid with zirconium salts. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include zirconium chloride and organic solvents such as ethanol or methanol. The reaction is usually conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity of the final product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Prop-2-enoyloxy)propanoic acid zirconium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides and other by-products.
Reduction: Reduction reactions can convert the compound into different zirconium-containing species.
Substitution: The ester group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield zirconium oxides, while substitution reactions can produce a variety of zirconium-containing esters.
Wissenschaftliche Forschungsanwendungen
3-(Prop-2-enoyloxy)propanoic acid zirconium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced zirconium-based materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in biomedical implants.
Industry: The compound is utilized in the production of high-performance coatings and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Prop-2-enoyloxy)propanoic acid zirconium involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes, while its anticancer properties could be due to the inhibition of key signaling pathways involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Acryloyloxy)propionic acid: Similar in structure but lacks the zirconium component.
2-Carboxyethyl acrylate: Another ester of acrylic acid with different functional properties.
Isochlorogenic acid B: A compound with similar ester groups but different biological activities.
Uniqueness
3-(Prop-2-enoyloxy)propanoic acid zirconium is unique due to the presence of zirconium, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability, catalytic activity, and biocompatibility.
Eigenschaften
Molekularformel |
C6H8O4Zr |
|---|---|
Molekulargewicht |
235.35 g/mol |
IUPAC-Name |
3-prop-2-enoyloxypropanoic acid;zirconium |
InChI |
InChI=1S/C6H8O4.Zr/c1-2-6(9)10-4-3-5(7)8;/h2H,1,3-4H2,(H,7,8); |
InChI-Schlüssel |
ATUAFKUYNJYMIS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCC(=O)O.[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


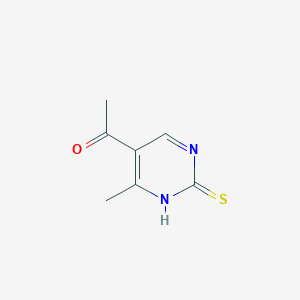

![ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate](/img/structure/B11724070.png)
![6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B11724088.png)
![3-{2-[(4-Chlorophenyl)sulfanyl]pyridin-3-yl}prop-2-enoic acid](/img/structure/B11724090.png)
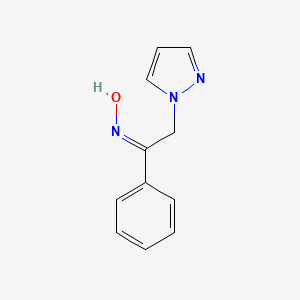
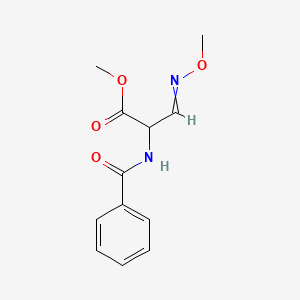
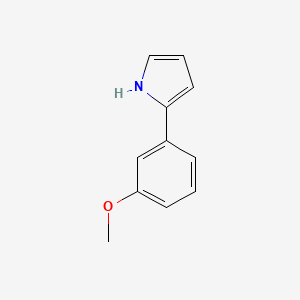
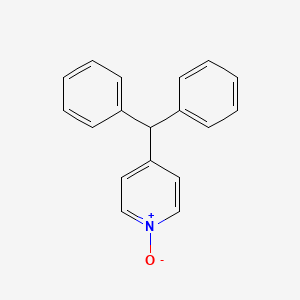
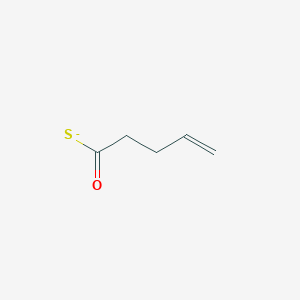
![N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]iminoformamide](/img/structure/B11724125.png)
